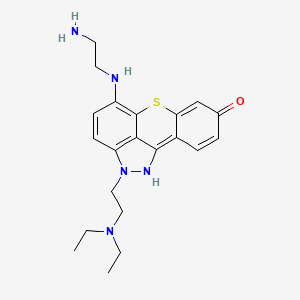

Ledoxantrone

描述

属性

IUPAC Name |

10-(2-aminoethylamino)-14-[2-(diethylamino)ethyl]-8-thia-14,15-diazatetracyclo[7.6.1.02,7.013,16]hexadeca-1,3,6,9,11,13(16)-hexaen-5-one | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C21H27N5OS/c1-3-25(4-2)11-12-26-17-8-7-16(23-10-9-22)21-19(17)20(24-26)15-6-5-14(27)13-18(15)28-21/h5-8,13,23-24H,3-4,9-12,22H2,1-2H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

IMMFHFBXRWAZGX-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCN(CC)CCN1C2=C3C(=C4C=CC(=O)C=C4SC3=C(C=C2)NCCN)N1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C21H27N5OS | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID40921068 | |

| Record name | 5-[(2-Aminoethyl)amino]-2-[2-(diethylamino)ethyl]-1,2-dihydro-8H-[1]benzothiopyrano[4,3,2-cd]indazol-8-one | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID40921068 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

397.5 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

113457-05-9 | |

| Record name | Ledoxantrone [INN] | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0113457059 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | 5-[(2-Aminoethyl)amino]-2-[2-(diethylamino)ethyl]-1,2-dihydro-8H-[1]benzothiopyrano[4,3,2-cd]indazol-8-one | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID40921068 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | LEDOXANTRONE | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/8HBT2JRJ5T | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

Foundational & Exploratory

An In-Depth Technical Guide to the Mechanism of Action of Ledoxantrone (Losoxantrone) in Cancer Cells

For Researchers, Scientists, and Drug Development Professionals

Introduction

This technical guide provides a comprehensive overview of the molecular mechanism of action of Ledoxantrone, a potent anti-cancer agent. It is important to note that the term "this compound" is often used interchangeably with or as a potential misspelling of "Losoxantrone." Losoxantrone, also known by its developmental code DuP 941, is a synthetic anthrapyrazole that shares significant structural and functional similarities with the well-characterized chemotherapeutic drug, Mitoxantrone. This guide will primarily focus on the data available for Losoxantrone, drawing comparisons to Mitoxantrone where relevant to provide a thorough understanding of its anti-neoplastic properties. The core mechanism of action for these compounds revolves around their ability to interfere with fundamental cellular processes, primarily DNA replication and repair, through DNA intercalation and the inhibition of topoisomerase II.

Core Mechanism of Action: A Dual Threat to Cancer Cells

Losoxantrone exerts its cytotoxic effects on cancer cells through a dual mechanism:

-

DNA Intercalation: The planar anthrapyrazole structure of Losoxantrone allows it to insert itself between the base pairs of the DNA double helix. This intercalation physically obstructs the DNA, interfering with the processes of transcription and replication, which are essential for cancer cell proliferation.

-

Topoisomerase II Inhibition: Losoxantrone is a potent inhibitor of topoisomerase II, a critical enzyme responsible for resolving DNA topological problems during replication, transcription, and chromosome segregation. By stabilizing the covalent complex between topoisomerase II and DNA, Losoxantrone prevents the re-ligation of the DNA strands, leading to the accumulation of double-strand breaks. This DNA damage triggers downstream signaling pathways that ultimately lead to programmed cell death (apoptosis).

The cytotoxic profiles of the anthrapyrazoles, including Losoxantrone, are most closely related to that of Mitoxantrone, indicating a shared mechanism of action.[1]

Quantitative Analysis of Cytotoxicity

The cytotoxic potency of a compound is typically quantified by its half-maximal inhibitory concentration (IC50), which is the concentration of the drug required to inhibit the growth of 50% of a cell population. The following table summarizes the cytostatic potency of Losoxantrone (DuP 941) in comparison to other topoisomerase II inhibitors as determined in the National Cancer Institute's (NCI) 60-cell line screen.

| Compound | Relative Cytostatic Potency (Decreasing Order) |

| Mitoxantrone | 1 |

| Doxorubicin | 2 |

| Losoxantrone (DuP 941) | 3 |

| Azatoxin | 4 |

| DuP 937 | 5 |

| Amsacrine | 6 |

| VP-16 (Etoposide) | 7 |

| Table 1: Comparative cytostatic potency of Losoxantrone and other topoisomerase II inhibitors. The potency was determined in the NCI-60 cell line screen, with lower numbers indicating higher potency.[1] |

Signaling Pathways and Experimental Workflows

To elucidate the mechanism of action of Losoxantrone, several key experiments are typically performed. The following diagrams, generated using the DOT language, illustrate the core signaling pathway and the workflows for these essential assays.

Detailed Experimental Protocols

Cell Viability and IC50 Determination (MTT Assay)

This protocol is used to assess the cytotoxic effect of Losoxantrone on cancer cell lines and to determine its IC50 value.

Materials:

-

Cancer cell lines of interest

-

Complete cell culture medium

-

96-well flat-bottom microplates

-

Losoxantrone stock solution (dissolved in a suitable solvent, e.g., DMSO)

-

MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution (5 mg/mL in PBS)

-

Solubilization solution (e.g., DMSO or a solution of 10% SDS in 0.01 M HCl)

-

Phosphate-buffered saline (PBS)

-

Multichannel pipette

-

Microplate reader

Procedure:

-

Cell Seeding: Trypsinize and count the cells. Seed the cells into a 96-well plate at a density of 5,000-10,000 cells per well in 100 µL of complete culture medium. Incubate the plate overnight at 37°C in a 5% CO2 incubator to allow for cell attachment.

-

Drug Treatment: Prepare serial dilutions of Losoxantrone in complete culture medium. Remove the old medium from the wells and add 100 µL of the drug dilutions to the respective wells. Include a vehicle control (medium with the same concentration of solvent used to dissolve the drug) and a blank control (medium only).

-

Incubation: Incubate the plate for 48 to 72 hours at 37°C in a 5% CO2 incubator.

-

MTT Addition: After the incubation period, add 20 µL of the 5 mg/mL MTT solution to each well.

-

Formazan Formation: Incubate the plate for an additional 2-4 hours at 37°C to allow the viable cells to metabolize the MTT into formazan crystals.

-

Solubilization: Carefully remove the medium from each well without disturbing the formazan crystals. Add 100 µL of the solubilization solution to each well to dissolve the formazan crystals.

-

Absorbance Measurement: Measure the absorbance of each well at a wavelength of 570 nm using a microplate reader.

-

IC50 Calculation: The percentage of cell viability is calculated using the formula: (Absorbance of treated cells / Absorbance of control cells) x 100. The IC50 value is then determined by plotting the percentage of cell viability against the drug concentration and fitting the data to a sigmoidal dose-response curve.

Topoisomerase II Inhibition Assay (DNA Cleavage Assay)

This assay determines the ability of Losoxantrone to stabilize the topoisomerase II-DNA cleavage complex, leading to DNA strand breaks.

Materials:

-

Purified human topoisomerase IIα enzyme

-

Supercoiled plasmid DNA (e.g., pBR322)

-

Topoisomerase II reaction buffer (e.g., 50 mM Tris-HCl pH 8.0, 150 mM NaCl, 10 mM MgCl2, 2 mM ATP, 0.5 mM DTT)

-

Losoxantrone stock solution

-

Stop solution (e.g., 1% SDS, 10 mM EDTA, 0.25 mg/mL proteinase K)

-

Agarose gel (1%)

-

Gel loading dye

-

Ethidium bromide or other DNA stain

-

Gel electrophoresis apparatus and power supply

-

UV transilluminator and imaging system

Procedure:

-

Reaction Setup: In a microcentrifuge tube, prepare the reaction mixture containing the topoisomerase II reaction buffer, supercoiled plasmid DNA (e.g., 200-300 ng), and purified topoisomerase II enzyme.

-

Drug Addition: Add varying concentrations of Losoxantrone to the reaction tubes. Include a no-drug control and a no-enzyme control.

-

Incubation: Incubate the reaction mixtures at 37°C for 30 minutes.

-

Reaction Termination: Stop the reaction by adding the stop solution and incubate at 50°C for 30 minutes to digest the protein.

-

Gel Electrophoresis: Add gel loading dye to each sample and load them onto a 1% agarose gel. Run the gel at a constant voltage until the dye front has migrated an appropriate distance.

-

Visualization: Stain the gel with ethidium bromide and visualize the DNA bands under UV light.

-

Analysis: The presence of a linearized plasmid DNA band indicates that the drug has stabilized the topoisomerase II-DNA cleavage complex. The intensity of the linear DNA band will be proportional to the concentration of Losoxantrone.

DNA Intercalation Assay (DNA Unwinding Assay)

This assay is used to determine if Losoxantrone binds to DNA by intercalation, which causes the unwinding of the DNA helix.

Materials:

-

Supercoiled plasmid DNA (e.g., pBR322)

-

Topoisomerase I enzyme

-

Topoisomerase I reaction buffer (e.g., 50 mM Tris-HCl pH 7.5, 50 mM KCl, 10 mM MgCl2, 0.1 mM EDTA, 1 mM DTT)

-

Losoxantrone stock solution

-

Stop solution (e.g., 1% SDS, 10 mM EDTA)

-

Agarose gel (1%) containing chloroquine (e.g., 1-5 µg/mL)

-

Gel loading dye

-

Ethidium bromide or other DNA stain

-

Gel electrophoresis apparatus and power supply

-

UV transilluminator and imaging system

Procedure:

-

DNA-Drug Incubation: In a microcentrifuge tube, incubate supercoiled plasmid DNA with varying concentrations of Losoxantrone in the topoisomerase I reaction buffer for 30 minutes at 37°C.

-

Topoisomerase I Treatment: Add topoisomerase I to the reaction mixtures and incubate for another 30 minutes at 37°C. This will relax any supercoils in the DNA that are not constrained by the intercalating drug.

-

Reaction Termination: Stop the reaction by adding the stop solution.

-

Gel Electrophoresis: Load the samples onto a 1% agarose gel containing chloroquine. The chloroquine will intercalate into the DNA and introduce positive supercoils, allowing for the separation of topoisomers with different linking numbers. Run the gel at a constant voltage.

-

Visualization: Stain the gel with ethidium bromide and visualize the DNA bands under UV light.

-

Analysis: DNA that was unwound by the intercalating drug will have a lower linking number and will migrate differently on the chloroquine gel compared to the control DNA. An increase in the mobility of the plasmid DNA in the presence of Losoxantrone indicates that it is an intercalating agent.

Conclusion

Losoxantrone is a potent anti-cancer agent that functions through a dual mechanism of DNA intercalation and topoisomerase II inhibition. This multifaceted approach disrupts critical cellular processes in cancer cells, leading to DNA damage, cell cycle arrest, and ultimately, apoptosis. The experimental protocols and data presented in this guide provide a framework for researchers and drug development professionals to further investigate the therapeutic potential of Losoxantrone and similar anthrapyrazole compounds in the ongoing fight against cancer. Further studies to fully elucidate the IC50 values across a broad range of cancer cell lines will be crucial in defining its spectrum of activity and potential clinical applications.

References

Ledoxantrone: An In-depth Technical Guide on a Putative Topoisomerase II Inhibitor

For Researchers, Scientists, and Drug Development Professionals

Executive Summary

Ledoxantrone is an anthracenedione derivative structurally analogous to the well-characterized anticancer agent, mitoxantrone. While specific public data on this compound is limited, its structural similarity strongly suggests a comparable mechanism of action as a potent inhibitor of topoisomerase II, a critical enzyme in DNA replication and repair. This guide provides a comprehensive overview of the anticipated molecular and cellular pharmacology of this compound, drawing upon the extensive research conducted on its close analog, mitoxantrone. The information presented herein is intended to serve as a foundational resource for researchers and drug development professionals interested in the therapeutic potential of this compound.

Introduction to this compound and Topoisomerase II Inhibition

This compound belongs to the anthracenedione class of compounds, which are known for their potent anti-neoplastic activities. The primary molecular target of this class of drugs is DNA topoisomerase II, a nuclear enzyme essential for managing the topological state of DNA during critical cellular processes such as replication, transcription, and chromosome segregation.

Topoisomerase II functions by creating transient double-strand breaks in the DNA, allowing another DNA strand to pass through, and then resealing the break. This action is vital for relieving torsional stress and decatenating intertwined daughter chromosomes following replication. Inhibitors of topoisomerase II, such as the anthracenediones, disrupt this catalytic cycle, leading to the accumulation of stable covalent complexes between the enzyme and DNA. These drug-stabilized "cleavable complexes" are converted into permanent DNA double-strand breaks, which, if not repaired, trigger downstream signaling pathways culminating in cell cycle arrest and apoptosis.[1]

Mechanism of Action: A Parallel to Mitoxantrone

Given the structural similarities, this compound is predicted to share the dual mechanism of action exhibited by mitoxantrone: DNA intercalation and direct inhibition of topoisomerase II.

DNA Intercalation

The planar aromatic ring structure of anthracenediones allows them to insert between the base pairs of the DNA double helix. This intercalation is a crucial first step in their cytotoxic activity. It is believed that this physical insertion into the DNA helix distorts its structure, providing a binding site for topoisomerase II and facilitating the formation of the ternary drug-enzyme-DNA complex.[1] The side chains of the molecule are thought to interact with the phosphate backbone of the DNA, further stabilizing this interaction.

Topoisomerase II Poisoning

This compound, like mitoxantrone, is expected to act as a "topoisomerase II poison." This means it does not inhibit the enzyme's ability to cleave DNA but rather prevents the re-ligation of the broken DNA strands. This results in the accumulation of covalent enzyme-DNA intermediates, which are the primary cytotoxic lesions.[2] The stabilization of these cleavable complexes is a hallmark of this class of inhibitors.

Quantitative Data (Inferred from Mitoxantrone)

| Parameter | Value (for Mitoxantrone) | Cell Line/System | Reference |

| Topoisomerase II Inhibition | |||

| IC50 (PKC Inhibition) | 8.5 µM | Protein Kinase C | [3][4] |

| Cytotoxicity | |||

| IC50 | 18 nM | MDA-MB-231 (Breast Carcinoma) | [3] |

| IC50 | 196 nM | MCF-7 (Breast Carcinoma) | [3] |

| IC50 | 0.31 +/- 0.05 ng/ml (Liposomal) | HL60 (Leukemia) | [5] |

| IC50 | 0.48 +/- 0.06 ng/ml | HL60 (Leukemia) | [5] |

| IC50 | 0.7 µg/ml | B-CLL (Chronic Lymphocytic Leukemia) | [6] |

| IC50 | 1.4 µg/ml | B-CLL (Chronic Lymphocytic Leukemia) | [6] |

| DNA Binding | |||

| Binding Constant (Ka) | ≈ 1 x 10^5 M⁻¹ | dsDNA (Magnetic Tweezers) | [7] |

| Binding Site Size (n) | ≈ 2.5 base pairs | dsDNA (Magnetic Tweezers) | [7] |

| Unwinding Angle (ϑ) | ≈ 16° | dsDNA (Magnetic Tweezers) | [7] |

| Binding Constant (k) | 5.0 x 10^6 M⁻¹ | DNA (Equilibrium Dialysis) | [8] |

Experimental Protocols

The following are detailed methodologies for key experiments used to characterize topoisomerase II inhibitors like mitoxantrone, which would be directly applicable to the study of this compound.

Topoisomerase II Inhibition Assay (Decatenation Assay)

This assay measures the ability of a compound to inhibit the decatenation of kinetoplast DNA (kDNA), a network of interlocked DNA minicircles, by topoisomerase II.

Materials:

-

Purified human topoisomerase IIα

-

Kinetoplast DNA (kDNA)

-

Topoisomerase II reaction buffer (e.g., 50 mM Tris-HCl pH 8.0, 120 mM KCl, 10 mM MgCl₂, 0.5 mM ATP, 0.5 mM DTT)

-

This compound (or other test compound) dissolved in an appropriate solvent (e.g., DMSO)

-

Stop solution/loading dye (e.g., 1% SDS, 50 mM EDTA, 0.025% bromophenol blue, 50% glycerol)

-

Agarose gel (1%) in TAE buffer

-

Ethidium bromide or other DNA stain

Procedure:

-

Set up reactions in microcentrifuge tubes on ice. To each tube, add the topoisomerase II reaction buffer, and kDNA (e.g., 200 ng).

-

Add varying concentrations of this compound or vehicle control.

-

Initiate the reaction by adding a pre-determined amount of purified topoisomerase IIα.

-

Incubate the reactions at 37°C for 30 minutes.

-

Terminate the reactions by adding the stop solution/loading dye.

-

Load the samples onto a 1% agarose gel and perform electrophoresis.

-

Stain the gel with ethidium bromide and visualize the DNA bands under UV light.

-

Inhibition is observed as a decrease in the amount of decatenated minicircles and an increase in the amount of catenated kDNA remaining at the origin.

In Vitro Cytotoxicity Assay (MTT Assay)

This colorimetric assay measures the metabolic activity of cells as an indicator of cell viability and proliferation.

Materials:

-

Cancer cell line of interest (e.g., MCF-7, MDA-MB-231)

-

Complete cell culture medium

-

96-well plates

-

This compound (or other test compound)

-

MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution (5 mg/ml in PBS)

-

Solubilization solution (e.g., DMSO or a solution of 10% SDS in 0.01 M HCl)

-

Microplate reader

Procedure:

-

Seed cells in a 96-well plate at a predetermined density and allow them to adhere overnight.

-

Treat the cells with a serial dilution of this compound or vehicle control for a specified period (e.g., 48 or 72 hours).

-

After the incubation period, add MTT solution to each well and incubate for 3-4 hours at 37°C, allowing viable cells to reduce the yellow MTT to purple formazan crystals.

-

Remove the medium and add the solubilization solution to dissolve the formazan crystals.

-

Measure the absorbance at a specific wavelength (e.g., 570 nm) using a microplate reader.

-

Calculate the percentage of cell viability relative to the untreated control to determine the IC50 value of the compound.[9]

Signaling Pathways and Cellular Effects

Inhibition of topoisomerase II and the resulting DNA damage trigger a cascade of cellular signaling events. Based on studies with mitoxantrone, this compound is expected to modulate similar pathways.

DNA Damage Response (DDR)

The primary consequence of topoisomerase II inhibition is the formation of DNA double-strand breaks (DSBs). This activates the DNA Damage Response (DDR) network, a complex signaling cascade that coordinates cell cycle arrest, DNA repair, and, if the damage is irreparable, apoptosis. Key players in this pathway that are likely activated by this compound include:

-

ATM (Ataxia Telangiectasia Mutated) and ATR (ATM and Rad3-related) kinases: These are master regulators of the DDR that are activated by DSBs.

-

CHK1 and CHK2: These checkpoint kinases are downstream of ATM/ATR and are responsible for arresting the cell cycle to allow time for DNA repair.

-

p53: A critical tumor suppressor that is stabilized and activated in response to DNA damage, leading to the transcription of genes involved in cell cycle arrest (e.g., p21) and apoptosis (e.g., BAX).

Cell Cycle Arrest

By activating the DDR pathway, this compound is expected to induce cell cycle arrest, primarily at the G2/M checkpoint.[1] This prevents cells with damaged DNA from entering mitosis, thereby averting the propagation of genetic instability.

Apoptosis

If the DNA damage induced by this compound is too extensive to be repaired, the cell will undergo programmed cell death, or apoptosis. This is a crucial mechanism for eliminating genetically compromised cells and is a major contributor to the therapeutic efficacy of topoisomerase II inhibitors.

PI3K/Akt and ERK/MAPK Pathways

Recent studies on mitoxantrone have indicated its ability to modulate key pro-survival signaling pathways, including the PI3K/Akt and ERK/MAPK pathways. The interplay between topoisomerase II inhibition and these pathways is complex and can influence the ultimate fate of the cancer cell. For instance, activation of these pathways can sometimes confer resistance to chemotherapy.

Visualizations

The following diagrams illustrate the key concepts discussed in this guide.

Caption: Mechanism of action of this compound as a Topoisomerase II inhibitor.

Caption: General experimental workflow for characterizing this compound.

Conclusion

This compound holds promise as a topoisomerase II inhibitor for cancer therapy. While direct experimental data on this specific agent is sparse, the extensive knowledge base for its close structural analog, mitoxantrone, provides a robust framework for understanding its likely mechanism of action and for designing future preclinical and clinical investigations. The data and protocols presented in this guide are intended to facilitate further research into the therapeutic potential of this compound and to aid in the development of this and other novel topoisomerase II-targeting agents. Further studies are warranted to delineate the specific quantitative efficacy and signaling effects of this compound to fully realize its clinical potential.

References

- 1. Molecular and biochemical pharmacology of mitoxantrone - PubMed [pubmed.ncbi.nlm.nih.gov]

- 2. Mitoxantrone, More than Just Another Topoisomerase II Poison - PubMed [pubmed.ncbi.nlm.nih.gov]

- 3. medchemexpress.com [medchemexpress.com]

- 4. cancer-research-network.com [cancer-research-network.com]

- 5. Improved safety, pharmacokinetics and therapeutic efficacy profiles of a novel liposomal formulation of mitoxantrone - PubMed [pubmed.ncbi.nlm.nih.gov]

- 6. Mitoxantrone, a topoisomerase II inhibitor, induces apoptosis of B-chronic lymphocytic leukaemia cells - PubMed [pubmed.ncbi.nlm.nih.gov]

- 7. Binding mechanism of anti-cancer chemotherapeutic drug mitoxantrone to DNA characterized by magnetic tweezers - PMC [pmc.ncbi.nlm.nih.gov]

- 8. Studies on the binding affinity of anticancer drug mitoxantrone to chromatin, DNA and histone proteins - PMC [pmc.ncbi.nlm.nih.gov]

- 9. texaschildrens.org [texaschildrens.org]

Ledoxantrone: A Technical Guide to Solubility and Stability

For Researchers, Scientists, and Drug Development Professionals

This in-depth technical guide provides a comprehensive overview of the solubility and stability of Ledoxantrone (also known as Mitoxantrone), a potent antineoplastic agent. This document is intended to serve as a valuable resource for researchers, scientists, and professionals involved in the development and formulation of this compound-based therapeutics.

Core Concepts: Solubility and Stability of this compound

This compound is an anthracenedione derivative with a well-established role in the treatment of various cancers, including metastatic breast cancer, acute myeloid leukemia, and prostate cancer.[1][2] Its therapeutic efficacy is intrinsically linked to its physicochemical properties, particularly its solubility and stability in various solvent systems and formulations. Understanding these characteristics is paramount for the development of safe, stable, and effective drug products.

Solubility Profile

The solubility of a drug substance is a critical determinant of its bioavailability and formulation feasibility. This compound's solubility has been characterized in a range of aqueous and organic solvents.

Table 1: Solubility of this compound in Various Solvents

| Solvent System | Solubility | Remarks |

| Aqueous Solvents | ||

| Water | Practically insoluble[3] | Solubility is pH-dependent. |

| Phosphate-Buffered Saline (PBS, pH 7.2) | Approximately 10 mg/mL[1] | |

| 0.9% Sodium Chloride Solution | Concentrations of 0.1 mg/mL and 0.6 mg/mL are stable.[4] | Commonly used as a diluent for infusions. |

| Organic Solvents | ||

| Dimethyl Sulfoxide (DMSO) | Approximately 50 mg/mL[1] | |

| Dimethylformamide (DMF) | Approximately 50 mg/mL[1] | Soluble.[3] |

| Ethanol | Approximately 5 mg/mL[1] | Slightly soluble.[3] |

| Methanol | Slightly soluble[3] | |

| Acetone | Slightly soluble[3] | |

| Chloroform | Slightly soluble[3] | |

| Ethyl Acetate | Slightly soluble[3] | |

| Acetic Acid | Slightly soluble[3] | |

| Other | ||

| Petroleum Ether | Practically insoluble[3] |

Stability Profile

The chemical stability of this compound is crucial for maintaining its therapeutic activity and ensuring patient safety by preventing the formation of potentially toxic degradation products. Stability is influenced by factors such as temperature, light, pH, and the presence of oxidizing agents.

Table 2: Stability of this compound under Various Conditions

| Condition | Observation |

| Temperature | |

| Refrigerated (2-8°C) | Diluted solutions in 0.9% Sodium Chloride are stable for at least 84 days.[4] |

| Room Temperature (20-25°C) | Diluted solutions in 0.9% Sodium Chloride are stable for at least 84 days.[4] |

| Light Exposure | |

| Light Protected | Recommended for storage of diluted solutions to ensure stability.[4] |

| Normal Fluorescent Light | Diluted solutions in 0.9% Sodium Chloride remained physicochemically stable for 84 days.[4] |

| pH | |

| Acidic and Basic Conditions | Forced degradation studies show degradation under acidic and basic hydrolysis. |

| Oxidative Stress | |

| Hydrogen Peroxide | Forced degradation studies indicate susceptibility to oxidation. |

| Formulation | |

| Diluted in 0.9% NaCl in Polyolefin Bags | Physicochemically stable for 84 days at concentrations of 0.1 mg/mL and 0.6 mg/mL.[4] |

| Solid Lipid Nanoparticles | Stable for at least 6 months.[4] |

Experimental Protocols

This section details the methodologies for key experiments related to the solubility and stability testing of this compound.

Solubility Determination: Shake-Flask Method

The shake-flask method is a standard approach for determining the equilibrium solubility of a compound.

Protocol:

-

Preparation: An excess amount of solid this compound is added to a known volume of the solvent of interest in a sealed container.

-

Equilibration: The container is agitated at a constant temperature for a defined period (e.g., 24-48 hours) to ensure equilibrium is reached.

-

Separation: The suspension is filtered or centrifuged to separate the undissolved solid from the saturated solution.

-

Quantification: The concentration of this compound in the clear supernatant is determined using a validated analytical method, such as High-Performance Liquid Chromatography (HPLC).

Stability-Indicating HPLC Method

A stability-indicating HPLC method is essential for accurately quantifying the concentration of this compound and detecting any degradation products.

Protocol:

-

Chromatographic System:

-

Column: A C18 reversed-phase column is commonly used.

-

Mobile Phase: A typical mobile phase consists of a mixture of an aqueous buffer (e.g., phosphate buffer) and an organic modifier (e.g., methanol or acetonitrile), often with an ion-pairing agent.

-

Detection: UV-Vis detection at a wavelength corresponding to the maximum absorbance of this compound (e.g., 658 nm).

-

-

Sample Preparation: Samples from stability studies are diluted with the mobile phase to a concentration within the linear range of the assay.

-

Analysis: The prepared samples are injected into the HPLC system, and the peak area of this compound is measured.

-

Quantification: The concentration is calculated by comparing the peak area of the sample to a standard curve generated from known concentrations of a this compound reference standard.

-

Validation: The method must be validated according to ICH guidelines to ensure its linearity, accuracy, precision, specificity, and robustness.

Forced Degradation Studies

Forced degradation studies are performed to identify potential degradation products and establish the degradation pathways of this compound.

Protocol:

-

Stress Conditions: this compound is subjected to various stress conditions, including:

-

Acidic Hydrolysis: Treatment with a strong acid (e.g., 1M HCl) at an elevated temperature.

-

Basic Hydrolysis: Treatment with a strong base (e.g., 1M NaOH) at an elevated temperature.

-

Oxidation: Treatment with an oxidizing agent (e.g., 3-30% hydrogen peroxide).

-

Thermal Stress: Exposure to high temperatures in both solid and solution states.

-

Photostability: Exposure to light according to ICH Q1B guidelines.

-

-

Analysis: The stressed samples are analyzed using the validated stability-indicating HPLC method to separate and quantify this compound and its degradation products.

-

Peak Purity: Peak purity analysis is performed to ensure that the chromatographic peak of this compound does not co-elute with any degradation products.

Visualizations: Workflows and Signaling Pathways

Experimental Workflow

The following diagram illustrates a typical workflow for assessing the solubility and stability of this compound.

Caption: Workflow for Solubility and Stability Testing of this compound.

Signaling Pathway of this compound's Mechanism of Action

This compound exerts its cytotoxic effects primarily through the inhibition of topoisomerase II and intercalation into DNA, leading to DNA damage and the activation of downstream signaling pathways.

Caption: Simplified Signaling Pathway of this compound's Cytotoxic Action.

References

- 1. Mitoxantrone - Wikipedia [en.wikipedia.org]

- 2. Mitoxantrones for Cancer Treatment and there Side Effects [jscimedcentral.com]

- 3. Pharmacology of mitoxantrone: mode of action and pharmacokinetics - PubMed [pubmed.ncbi.nlm.nih.gov]

- 4. Physicochemical stability of Mitoxantrone Accord after dilution with 0.9% sodium chloride solution in polyolefine bags - GaBIJ [gabi-journal.net]

The Journey of Mitoxantrone: From Synthesis to Clinical Application

An In-depth Technical Guide for Researchers and Drug Development Professionals

Introduction

Mitoxantrone, a synthetic anthracenedione derivative, emerged from a dedicated search for anticancer agents with an improved therapeutic index compared to the widely used anthracyclines.[1] This technical guide provides a comprehensive overview of the discovery, development, and mechanistic action of mitoxantrone, tailored for researchers, scientists, and professionals in the field of drug development. The document delves into its synthesis, preclinical and clinical efficacy, and the intricate signaling pathways it modulates.

Discovery and Synthesis

The development of mitoxantrone was a result of a rational drug design program aimed at creating compounds that could intercalate with DNA, a key mechanism of action for many cytotoxic agents.[1] The initial lead compounds exhibited immunomodulatory effects and significant antitumor activity in murine models, which spurred the synthesis of a large series of analogues.[1] Mitoxantrone was ultimately selected for clinical development based on its potent and broad-spectrum antitumor activity in preclinical studies.[1]

The synthesis of mitoxantrone has been approached through several methods. A common pathway involves the use of leuco-tetrahydroxyanthraquinone as a key intermediate. This intermediate is then condensed with an amino alcohol, such as 2-(2-aminoethylamino)-ethanol, to form a Schiff base. Subsequent oxidation yields the final mitoxantrone product.[2] Another reported synthetic route involves the nitration of chrysazin, followed by a series of reactions to introduce the characteristic side chains.[2]

Preclinical Development: In Vitro and In Vivo Efficacy

Mitoxantrone has demonstrated significant cytotoxic effects across a wide range of cancer cell lines. Its efficacy is typically evaluated through cell viability and apoptosis assays.

In Vitro Cytotoxicity

The half-maximal inhibitory concentration (IC50) is a key metric for quantifying the in vitro potency of a cytotoxic agent. The following table summarizes the IC50 values of mitoxantrone in various cancer cell lines as reported in the literature.

| Cell Line | Cancer Type | IC50 Value | Reference |

| HL-60 | Promyelocytic Leukemia | 52 ng/mL (0.1 µM) | [3] |

| MDA-MB-231 | Breast Carcinoma | 18 nM | [4] |

| MCF-7 | Breast Carcinoma | 196 nM | [4] |

In Vivo Antitumor Activity

Preclinical in vivo studies using animal models, particularly xenografts, are crucial for evaluating the therapeutic potential of a drug candidate. Mitoxantrone has shown significant tumor growth inhibition in various murine models. For instance, in mice with implanted L1210 leukemia, mitoxantrone treatment resulted in a significant number of 60-day survivors at a dose of 1.6 mg/kg.[4] In a Lewis lung carcinoma model, it produced a 60% increase in lifespan at a dose of 3.2 mg/kg.[4]

Experimental Protocols

Cell Viability Assessment: MTT Assay

The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a colorimetric method used to assess cell metabolic activity, which serves as an indicator of cell viability.

-

Cell Plating: Seed cells in a 96-well plate at a predetermined density and allow them to adhere overnight.

-

Drug Treatment: Expose the cells to various concentrations of mitoxantrone for a specified duration (e.g., 72 hours).

-

MTT Addition: Add MTT solution to each well and incubate for 2-4 hours to allow the formation of formazan crystals by viable cells.

-

Solubilization: Remove the supernatant and add a solubilizing agent, such as dimethyl sulfoxide (DMSO), to dissolve the formazan crystals.

-

Absorbance Measurement: Measure the absorbance of the solution at a wavelength of 570 nm using a microplate reader. The absorbance is directly proportional to the number of viable cells.

Apoptosis Detection: Annexin V-FITC Staining

Annexin V staining is a common method for detecting early-stage apoptosis.

-

Cell Treatment: Treat cells with mitoxantrone to induce apoptosis.

-

Cell Harvesting: Collect both adherent and floating cells and wash them with cold phosphate-buffered saline (PBS).

-

Resuspension: Resuspend the cells in Annexin V binding buffer.

-

Staining: Add Annexin V-FITC and propidium iodide (PI) to the cell suspension and incubate in the dark.

-

Flow Cytometry Analysis: Analyze the stained cells using a flow cytometer. Annexin V-positive and PI-negative cells are considered to be in early apoptosis.

In Vivo Xenograft Model

Human breast cancer xenograft models in immunocompromised mice are frequently used to evaluate the in vivo efficacy of anticancer drugs.

-

Cell Implantation: Subcutaneously inject a suspension of human breast cancer cells (e.g., MDA-MB-231) into the flank of the mice.

-

Tumor Growth: Monitor the mice for tumor formation and growth.

-

Drug Administration: Once tumors reach a palpable size, administer mitoxantrone to the mice via a suitable route (e.g., intraperitoneal injection) at a predetermined dose and schedule.

-

Tumor Measurement: Measure tumor volume regularly using calipers.

-

Endpoint: At the end of the study, sacrifice the mice and excise the tumors for further analysis, such as weight measurement and histological examination.

Mechanism of Action and Signaling Pathways

Mitoxantrone exerts its cytotoxic effects through a multi-faceted mechanism of action, primarily targeting DNA and key cellular signaling pathways.

DNA Intercalation and Topoisomerase II Inhibition

The planar aromatic structure of mitoxantrone allows it to intercalate between the base pairs of DNA, leading to the disruption of DNA replication and transcription.[5] A crucial aspect of its mechanism is the inhibition of topoisomerase II, an enzyme essential for resolving DNA topological problems during replication, transcription, and chromosome segregation.[5][6] By stabilizing the topoisomerase II-DNA cleavable complex, mitoxantrone induces persistent DNA double-strand breaks, which, if not repaired, trigger apoptotic cell death.[6]

Caption: Mitoxantrone's primary mechanism of action.

Inhibition of Protein Kinase C (PKC)

Mitoxantrone has been shown to be a potent inhibitor of Protein Kinase C (PKC), a family of serine/threonine kinases involved in various cellular processes, including cell proliferation and survival.[3] Kinetic studies have revealed that mitoxantrone inhibits PKC in a competitive manner with respect to the histone H1 substrate.[3] The IC50 value for PKC inhibition by mitoxantrone is significantly lower than that of anthracyclines like doxorubicin, suggesting a more potent inhibitory effect.[3]

Caption: Inhibition of the PKC signaling pathway by Mitoxantrone.

Modulation of PI3K/Akt and ERK/MAPK Signaling Pathways

Recent studies have indicated that mitoxantrone can also modulate other critical signaling pathways involved in cancer cell survival and proliferation. It has been reported to affect the PI3K/Akt/mTOR pathway, which is frequently overactivated in various cancers.[7][8] Additionally, there is evidence suggesting an interplay between mitoxantrone-induced DNA damage and the ERK1/2 signaling pathway, which can influence the cellular response to the drug.[9]

Caption: Mitoxantrone's influence on PI3K/Akt and ERK/MAPK pathways.

Clinical Development and Applications

Clinical trials initiated in the late 1970s demonstrated the significant clinical activity of mitoxantrone in various malignancies. It has received regulatory approval for the treatment of advanced breast cancer, acute myeloid leukemia, and hormone-refractory prostate cancer. Beyond its use in oncology, mitoxantrone is also approved for the treatment of certain forms of multiple sclerosis due to its immunosuppressive properties. The dose-limiting toxicities are primarily myelosuppression and, to a lesser extent, cardiotoxicity, which is generally considered less severe than that associated with anthracyclines.

Conclusion

Mitoxantrone represents a successful example of rational drug design, leading to a potent anticancer agent with a distinct mechanism of action and a manageable safety profile. Its journey from chemical synthesis to a clinically valuable therapeutic underscores the importance of understanding the intricate molecular targets and signaling pathways involved in cancer. Continued research into its mechanisms and potential combinations with other therapies will further define its role in the evolving landscape of cancer treatment.

References

- 1. Non-Hodgkin Lymphoma (NHL) Medication: Cytotoxic agents, Antineoplastic Agents, Histone Deacetylase Inhibitors, Antineoplastics, PI3K Inhibitors, Monoclonal Antibodies, Antineoplastic Agents, Proteasome Inhibitors, Antineoplastic Agents, mTOR Kinase Inhibitors, Antineoplastics, Angiogenesis Inhibitor, PD-1/PD-L1 Inhibitors, CAR T-cell Therapy, Antineoplastics, Anti-CD19 Monoclonal Antibodies, Colony-Stimulating Factor Growth Factors, Immunomodulators, Corticosteroids, Antineoplastics, Other, Antineoplastics, Anti-CD30 Monoclonal Antibodies [emedicine.medscape.com]

- 2. Mitoxantrones for Cancer Treatment and there Side Effects [jscimedcentral.com]

- 3. Inhibitory effect of mitoxantrone on activity of protein kinase C and growth of HL60 cells - PubMed [pubmed.ncbi.nlm.nih.gov]

- 4. cancer-research-network.com [cancer-research-network.com]

- 5. youtube.com [youtube.com]

- 6. Topoisomerase II is required for mitoxantrone to signal nuclear factor kappa B activation in HL60 cells - PubMed [pubmed.ncbi.nlm.nih.gov]

- 7. Combined treatment of mitoxantrone sensitizes breast cancer cells to rapalogs through blocking eEF-2K-mediated activation of Akt and autophagy - PMC [pmc.ncbi.nlm.nih.gov]

- 8. Combined treatment of mitoxantrone sensitizes breast cancer cells to rapalogs through blocking eEF-2K-mediated activation of Akt and autophagy - PubMed [pubmed.ncbi.nlm.nih.gov]

- 9. The effect of ATM and ERK1/2 inhibition on mitoxantrone-induced cell death of leukaemic cells - PubMed [pubmed.ncbi.nlm.nih.gov]

The Synthesis of Ledoxantrone Analogues and Derivatives: An In-depth Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Introduction

Ledoxantrone and its analogues are a class of synthetic aza-anthracenedione compounds that have garnered significant interest in the field of medicinal chemistry due to their potential as anticancer agents. Structurally related to established drugs like mitoxantrone and pixantrone, these compounds exert their cytotoxic effects primarily through the inhibition of topoisomerase II, a critical enzyme involved in DNA replication and repair. This technical guide provides a comprehensive overview of the synthesis of the core aza-anthracenedione structure, which forms the basis of this compound analogues, along with detailed experimental protocols and an exploration of their mechanism of action.

Core Synthetic Strategies for Aza-anthracenediones

The synthesis of the aza-anthracenedione core, the foundational structure of this compound analogues, typically involves a multi-step process. A key intermediate in many synthetic routes is 6,9-difluorobenzo[g]isoquinoline-5,10-dione. The general approach to synthesizing this and related aza-anthracenediones is outlined below, with specific details drawn from the synthesis of pixantrone, a well-characterized analogue.

General Synthetic Workflow

The synthesis can be broadly divided into three main stages:

-

Formation of the Pyridine Anhydride: The synthesis often commences with the conversion of a pyridine-dicarboxylic acid to its corresponding anhydride.

-

Friedel-Crafts Acylation and Cyclization: This is a crucial step where the pyridine anhydride reacts with a substituted benzene derivative to form a benzoyl nicotinic acid intermediate, which is then cyclized to create the tricyclic aza-anthracenedione core.

-

Functionalization of the Core: The final stage involves the nucleophilic substitution of leaving groups on the aza-anthracenedione core with desired side chains to generate the final analogues.

Experimental Protocols

The following protocols are based on established synthetic methods for pixantrone and can be adapted for the synthesis of various this compound analogues.

Protocol 1: Synthesis of 6,9-Difluorobenzo[g]isoquinoline-5,10-dione

This protocol details the formation of the key aza-anthracenedione intermediate.

Step 1: Formation of Pyridine-3,4-dicarboxylic Anhydride

-

Reaction: Pyridine-3,4-dicarboxylic acid is reacted with acetic anhydride.

-

Procedure: A mixture of pyridine-3,4-dicarboxylic acid and acetic anhydride is heated under reflux for 2 hours. The reaction mixture is then cooled, and the resulting precipitate is filtered, washed, and dried to yield pyridine-3,4-dicarboxylic anhydride.

Step 2: Friedel-Crafts Acylation

-

Reaction: Pyridine-3,4-dicarboxylic anhydride undergoes a Friedel-Crafts acylation with 1,4-difluorobenzene in the presence of a Lewis acid catalyst.

-

Procedure: To a suspension of anhydrous aluminum chloride in a suitable solvent, 1,4-difluorobenzene and pyridine-3,4-dicarboxylic anhydride are added. The mixture is heated under reflux for an extended period (e.g., 22 hours). After cooling, the reaction is quenched, and the product, a mixture of benzoyl nicotinic acid isomers, is extracted.

Step 3: Cyclization

-

Reaction: The mixture of benzoyl nicotinic acid isomers is cyclized using a strong dehydrating agent.

-

Procedure: The crude product from the previous step is heated with fuming sulfuric acid at a high temperature (e.g., 135-140°C) for several hours. The reaction mixture is then carefully poured onto ice, and the precipitated product, 6,9-difluorobenzo[g]isoquinoline-5,10-dione, is collected by filtration, washed, and dried.

Protocol 2: Synthesis of Pixantrone from 6,9-Difluorobenzo[g]isoquinoline-5,10-dione

This protocol describes the functionalization of the aza-anthracenedione core to yield pixantrone.

-

Reaction: 6,9-Difluorobenzo[g]isoquinoline-5,10-dione is reacted with ethylenediamine.

-

Procedure: A solution of 6,9-Difluorobenzo[g]isoquinoline-5,10-dione in a suitable solvent such as pyridine is treated with an excess of ethylenediamine. The reaction is typically stirred at room temperature for 12 hours, followed by gentle heating (e.g., 50°C) for an additional 2 hours. The product, pixantrone free base, is then precipitated, filtered, and washed. For the final salt form (dimaleate), the free base is treated with maleic acid in an appropriate solvent system.

Quantitative Data Summary

The following table summarizes typical yields for the key synthetic steps in the preparation of pixantrone, a representative this compound analogue.

| Step | Reactants | Product | Typical Yield (%) |

| Anhydride Formation | Pyridine-3,4-dicarboxylic acid, Acetic anhydride | Pyridine-3,4-dicarboxylic anhydride | 76 |

| Friedel-Crafts Acylation | Pyridine-3,4-dicarboxylic anhydride, 1,4-Difluorobenzene, AlCl₃ | Mixture of benzoyl nicotinic acid isomers | 84 |

| Cyclization & Functionalization | Benzoyl nicotinic acid isomers, Fuming H₂SO₄, Ethylenediamine, Maleic acid | Pixantrone dimaleate | 92 (over 3 steps) |

Mechanism of Action: Topoisomerase II Inhibition

This compound analogues, like other anthracenediones, function as topoisomerase II poisons.[1][2] Topoisomerase II is a nuclear enzyme crucial for resolving DNA topological problems during replication, transcription, and chromosome segregation.[3] It functions by creating transient double-strand breaks (DSBs) in the DNA, allowing another DNA segment to pass through, and then religating the break.[3]

Aza-anthracenediones intercalate into the DNA and stabilize the "cleavage complex," which is the intermediate state where topoisomerase II is covalently bound to the 5' ends of the cleaved DNA.[4] By preventing the religation of the DNA strands, these drugs lead to an accumulation of persistent DSBs.[5]

The accumulation of these DSBs triggers a cellular DNA damage response (DDR).[4] Key protein kinases such as ATM and ATR are activated, which in turn phosphorylate a cascade of downstream targets, including the checkpoint kinase Chk2.[4] This signaling cascade can lead to two primary outcomes: cell cycle arrest, providing time for DNA repair, or the initiation of apoptosis (programmed cell death) if the damage is too extensive to be repaired.[4][5] The apoptotic pathway is often mediated by the activation of caspases, a family of proteases that execute the dismantling of the cell.[6]

Conclusion

The synthesis of this compound analogues and derivatives is a multi-step process centered around the construction and functionalization of an aza-anthracenedione core. By understanding the detailed experimental protocols and the underlying mechanism of action, researchers can design and synthesize novel compounds with potentially improved efficacy and reduced side effects for cancer therapy. The primary mode of action, topoisomerase II inhibition, offers a clear target for further drug development and optimization. This guide provides a foundational understanding for professionals in the field to advance the discovery of next-generation anthracenedione-based therapeutics.

References

- 1. Pixantrone - Wikipedia [en.wikipedia.org]

- 2. Pixantrone, a new anticancer drug with the same old cardiac problems? An in vitro study with differentiated and non-differentiated H9c2 cells - PMC [pmc.ncbi.nlm.nih.gov]

- 3. The Role of Topoisomerase II in DNA Repair and Recombination in Arabidopsis thaliana - PMC [pmc.ncbi.nlm.nih.gov]

- 4. Apoptosis induced by topoisomerase inhibitors - PubMed [pubmed.ncbi.nlm.nih.gov]

- 5. Topoisomerase II-Mediated DNA Damage Is Differently Repaired during the Cell Cycle by Non-Homologous End Joining and Homologous Recombination | PLOS One [journals.plos.org]

- 6. Topoisomerase I and II inhibitors control caspase-2 pre-messenger RNA splicing in human cells - PubMed [pubmed.ncbi.nlm.nih.gov]

In Vitro Cytotoxicity of Mitoxantrone on Cancer Cell Lines: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Abstract

Mitoxantrone, a synthetic anthracenedione derivative, is a potent antineoplastic agent with established efficacy against a range of hematological and solid tumors. Its cytotoxic effects are primarily attributed to its function as a topoisomerase II inhibitor and its ability to intercalate with DNA, leading to cell cycle arrest and induction of apoptosis. This technical guide provides a comprehensive overview of the in vitro cytotoxicity of Mitoxantrone, summarizing key quantitative data, detailing experimental protocols for its assessment, and illustrating the core signaling pathways involved in its mechanism of action.

Introduction

Mitoxantrone is a well-established chemotherapeutic drug used in the treatment of various cancers, including metastatic breast cancer, acute myeloid leukemia, and non-Hodgkin's lymphoma.[1] Its structural similarity to anthracyclines, but with a reduced cardiotoxicity profile, has made it a valuable tool in cancer therapy.[1] Understanding the in vitro cytotoxic profile of Mitoxantrone is crucial for optimizing its therapeutic use, developing novel combination therapies, and identifying potential mechanisms of resistance. This guide will delve into the quantitative measures of its cytotoxicity, the methodologies used to assess its effects, and the molecular pathways it perturbs to induce cancer cell death.

Quantitative Cytotoxicity Data

The half-maximal inhibitory concentration (IC50) is a critical measure of a drug's potency. The in vitro cytotoxicity of Mitoxantrone has been evaluated across a diverse panel of cancer cell lines. The following table summarizes representative IC50 values, demonstrating its broad-spectrum activity.

| Cell Line | Cancer Type | IC50 (nM) | Assay | Reference |

| MCF-7 | Breast Carcinoma | 196 | Not Specified | [2] |

| MDA-MB-231 | Breast Carcinoma | 18 | Not Specified | [2] |

| HeLa | Cervical Cancer | ~70-80 | MTT Assay | [3] |

| HL-60 | Promyelocytic Leukemia | Not Specified | Alamar Blue Assay | [4] |

| THP-1 | Monocytic Leukemia | Not Specified | Alamar Blue Assay | [4] |

| PC3 | Prostate Cancer | Not Specified | Not Specified | [5] |

| Panc-1 | Pancreatic Cancer | Not Specified | Not Specified | [5] |

Note: IC50 values can vary depending on the specific assay conditions, incubation times, and cell densities used in different studies.

Experimental Protocols

The assessment of Mitoxantrone's in vitro cytotoxicity involves a variety of standard cell biology techniques. Below are detailed methodologies for key experiments.

Cell Viability and Cytotoxicity Assays

A common method to determine the cytotoxic effect of Mitoxantrone is the MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay.

Protocol: MTT Assay [3]

-

Cell Seeding: Plate cancer cells in a 96-well plate at a density of 1 x 104 cells per well and incubate for 24 hours to allow for cell attachment.

-

Drug Treatment: Treat the cells with varying concentrations of Mitoxantrone (e.g., 25 nM to 400 nM) and incubate for a further 24 to 72 hours.

-

MTT Addition: Add 5 mg/ml of MTT solution to each well and incubate for 3 hours.

-

Formazan Solubilization: Remove the medium and add 100 µl of DMSO to each well to dissolve the formazan crystals.

-

Absorbance Measurement: Measure the absorbance at a specific wavelength (e.g., 540 nm) using a microplate reader.

-

Data Analysis: Calculate the percentage of cell viability relative to untreated control cells and determine the IC50 value.

Apoptosis Assays

Mitoxantrone is a known inducer of apoptosis.[2][6] Several methods can be employed to detect and quantify apoptotic cells.

Protocol: Annexin V Staining for Flow Cytometry [6]

-

Cell Culture and Treatment: Seed 5 x 105 cells in 6-cm dishes, incubate for 18 hours, and then treat with Mitoxantrone (e.g., 0.5 µM and 1 µM) for a specified period (e.g., 2 hours).

-

Cell Harvesting: Wash cells with PBS and trypsinize.

-

Staining: Resuspend the cells in binding buffer and stain with Annexin V-FITC and Propidium Iodide (PI) according to the manufacturer's instructions.

-

Flow Cytometry Analysis: Analyze the stained cells using a flow cytometer. Annexin V positive and PI negative cells are considered early apoptotic, while cells positive for both are late apoptotic or necrotic.

Protocol: TUNEL (Terminal deoxynucleotidyl transferase dUTP nick end labeling) Assay [6]

-

Cell Preparation: Seed cells on coverslips in 6-well plates and treat with Mitoxantrone.

-

Fixation and Permeabilization: Fix the cells with 4% paraformaldehyde and permeabilize with 0.2% Triton X-100.

-

TUNEL Staining: Perform enzymatic labeling of DNA strand breaks using a commercial TUNEL assay kit.

-

Microscopy: Visualize the stained cells using a fluorescence microscope. TUNEL-positive cells indicate DNA fragmentation, a hallmark of apoptosis.

Cell Cycle Analysis

Mitoxantrone can induce cell cycle arrest, which can be analyzed by flow cytometry.[7]

Protocol: Propidium Iodide (PI) Staining for Cell Cycle Analysis

-

Cell Culture and Treatment: Culture cells to 70-80% confluency and treat with Mitoxantrone for the desired time.

-

Cell Harvesting and Fixation: Harvest the cells, wash with PBS, and fix in cold 70% ethanol.

-

Staining: Resuspend the fixed cells in a staining solution containing PI and RNase A.

-

Flow Cytometry Analysis: Analyze the DNA content of the cells using a flow cytometer. The distribution of cells in G0/G1, S, and G2/M phases of the cell cycle can be quantified.

Visualizations: Workflows and Signaling Pathways

Experimental Workflow for Assessing Cytotoxicity

Caption: A generalized workflow for the in vitro assessment of Mitoxantrone's cytotoxicity.

Signaling Pathway of Mitoxantrone-Induced Apoptosis

Caption: Mitoxantrone's mechanism of action leading to apoptosis.

Conclusion

Mitoxantrone exhibits potent in vitro cytotoxicity against a wide array of cancer cell lines. Its mechanism of action is multifaceted, involving the induction of DNA damage through topoisomerase II inhibition and DNA intercalation, which subsequently triggers cell cycle arrest and apoptosis through both intrinsic and extrinsic pathways. The experimental protocols and data presented in this guide provide a foundational understanding for researchers and drug development professionals working with this important chemotherapeutic agent. Further research into the nuanced molecular responses to Mitoxantrone in different cancer contexts will continue to refine its clinical application and inform the development of more effective cancer therapies.

References

- 1. researchgate.net [researchgate.net]

- 2. medchemexpress.com [medchemexpress.com]

- 3. sphinxsai.com [sphinxsai.com]

- 4. researchgate.net [researchgate.net]

- 5. researchgate.net [researchgate.net]

- 6. Mitoxantrone induces apoptosis in osteosarcoma cells through regulation of the Akt/FOXO3 pathway - PMC [pmc.ncbi.nlm.nih.gov]

- 7. Effect of mitoxantrone on proliferation dynamics and cell-cycle progression - PubMed [pubmed.ncbi.nlm.nih.gov]

The Biochemical and Molecular Pharmacology of Ledoxantrone and the Anthracenedione Class: A Technical Guide

A Note on Nomenclature: The term "Ledoxantrone" does not correspond to a widely recognized or commercially available anthracenedione derivative in the current scientific literature. It is possible that this name refers to a compound in early-stage development, a less common synonym, or a variation of a more established drug. This guide will therefore focus on the well-characterized pharmacology of the anthracenedione class of anticancer agents, with a primary emphasis on Mitoxantrone as the representative compound. The principles and methodologies described herein are broadly applicable to the study of other anthracenediones, including Pixantrone, Ametantrone, and Losoxantrone.

Introduction to Anthracenediones

Anthracenediones are a class of synthetic antineoplastic agents characterized by a planar tricyclic anthraquinone core. Developed as analogues of the anthracycline antibiotics (e.g., Doxorubicin) with the aim of reducing cardiotoxicity, they have become important components in the treatment of various cancers, including breast cancer, acute myeloid leukemia, and lymphoma[1]. Their primary mechanism of action involves the disruption of DNA synthesis and repair through two key interactions: intercalation into the DNA double helix and inhibition of the nuclear enzyme topoisomerase II[2]. This dual action leads to the induction of DNA strand breaks, cell cycle arrest, and ultimately, apoptosis.

Mechanism of Action

The anticancer activity of anthracenediones is primarily attributed to their interaction with DNA and the nuclear enzyme topoisomerase II.

DNA Intercalation

The planar aromatic ring structure of anthracenediones allows them to insert between the base pairs of the DNA double helix, a process known as intercalation[2]. This binding is stabilized by hydrogen bonds and van der Waals forces. Intercalation leads to a local unwinding and lengthening of the DNA helix, which can physically obstruct the progression of DNA and RNA polymerases, thereby inhibiting replication and transcription[3].

Topoisomerase II Inhibition

Anthracenediones are potent inhibitors of topoisomerase II, an essential enzyme that resolves DNA topological problems during replication, transcription, and chromosome segregation[4]. These drugs act as "topoisomerase poisons" by stabilizing the transient "cleavable complex" formed between topoisomerase II and DNA. In this complex, the enzyme has introduced a double-strand break in the DNA to allow another DNA segment to pass through. By preventing the re-ligation of this break, anthracenediones lead to the accumulation of persistent, protein-linked DNA double-strand breaks[5]. These lesions are highly cytotoxic and trigger downstream signaling pathways that lead to cell death.

Caption: Mechanism of action of anthracenediones.

Quantitative Pharmacological Data

The following tables summarize key quantitative data for Mitoxantrone and other relevant anthracenediones.

Table 1: In Vitro Cytotoxicity (IC50 Values)

| Compound | Cell Line | Cancer Type | IC50 (µM) | Reference |

| Mitoxantrone | MDA-MB-231 | Breast Cancer | 0.018 | [6] |

| Mitoxantrone | MCF-7 | Breast Cancer | 0.196 | [6] |

| Mitoxantrone | K562 | Leukemia | 0.42 | [7] |

| Mitoxantrone | B-CLL | Leukemia | 0.7 - 1.4 µg/mL | [8] |

| Mitoxantrone | HL-60 | Leukemia | Not specified | [5] |

| Mitoxantrone | THP-1 | Leukemia | Not specified | [5] |

| Mitoxantrone | K9TCC-PU AXA | Canine Bladder Cancer | Not specified | [8] |

| Mitoxantrone | T24 | Human Bladder Cancer | Not specified | [8] |

| Ametantrone | MCF-7 | Breast Cancer | 1.2 | [9] |

| Pixantrone | K562 | Leukemia | 0.10 | [7] |

| Pixantrone | AMO-1 | Multiple Myeloma | ~0.5 | [10] |

| Pixantrone | KMS-12-BM | Multiple Myeloma | ~0.5 | [10] |

Table 2: DNA Binding and Topoisomerase II Inhibition

| Parameter | Value | Reference |

| Mitoxantrone | ||

| DNA Binding Constant (Ka) | ~1 x 10^5 M⁻¹ - 5.0 x 10^6 M⁻¹ | [11][12] |

| DNA Unwinding Angle | ~16° - 17.5° | [11][13] |

| Topoisomerase II Inhibition (PKC IC50) | 8.5 µM | [6][14] |

Table 3: Human Pharmacokinetic Parameters of Mitoxantrone

| Parameter | Value | Reference |

| Alpha Half-Life (t½α) | 6 - 12 minutes | [2][15] |

| Beta Half-Life (t½β) | 1.1 - 3.1 hours | [2][15] |

| Terminal Elimination Half-Life (t½γ) | 23 - 215 hours (median ~75 hours) | [2][15] |

| Volume of Distribution (Vd) | > 1,000 L/m² | [2][15] |

| Plasma Protein Binding | 78% | [2][15] |

| Total Plasma Clearance | 743 ± 462 mL/minute | [14] |

| Renal Clearance | 18.8 ± 8.49 mL/minute | [14] |

Key Signaling Pathways

The induction of DNA double-strand breaks by anthracenediones activates a complex network of signaling pathways, primarily the DNA Damage Response (DDR) and subsequent apoptotic pathways.

DNA Damage Response (DDR)

The DDR is a crucial cellular mechanism that detects DNA lesions and initiates signaling cascades to arrest the cell cycle and promote DNA repair. In the context of anthracenedione-induced double-strand breaks, the ATM (Ataxia-Telangiectasia Mutated) kinase is a key sensor.

Caption: ATM-Chk2 DNA damage response pathway.

Upon activation by DNA double-strand breaks, ATM phosphorylates and activates a number of downstream targets, including the checkpoint kinase Chk2. Activated Chk2, in turn, phosphorylates the tumor suppressor protein p53, leading to its stabilization and activation[16]. Activated p53 then acts as a transcription factor, inducing the expression of genes involved in cell cycle arrest (e.g., p21), DNA repair, and apoptosis[13][17].

Apoptosis Induction

If the DNA damage is too extensive to be repaired, the cell undergoes programmed cell death, or apoptosis. p53 plays a central role in initiating the intrinsic apoptotic pathway by upregulating the expression of pro-apoptotic proteins of the Bcl-2 family, such as Bax and Puma[13][17]. These proteins promote the permeabilization of the mitochondrial outer membrane, leading to the release of cytochrome c into the cytoplasm[18][19].

Caption: p53-mediated intrinsic apoptotic pathway.

In the cytoplasm, cytochrome c binds to the apoptotic protease-activating factor 1 (Apaf-1), which then oligomerizes to form the apoptosome. The apoptosome recruits and activates the initiator caspase, caspase-9[18][19]. Activated caspase-9 then cleaves and activates effector caspases, such as caspase-3, which are responsible for the execution of apoptosis by cleaving a variety of cellular substrates[20][21].

Experimental Protocols

Cytotoxicity Assay (MTT Assay)

The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a colorimetric assay for assessing cell metabolic activity. NAD(P)H-dependent cellular oxidoreductase enzymes reflect the number of viable cells present.

Workflow:

Caption: Workflow for a typical MTT cytotoxicity assay.

Detailed Methodology:

-

Cell Seeding: Plate cells in a 96-well plate at a predetermined optimal density and allow them to adhere overnight.

-

Drug Treatment: Prepare serial dilutions of the anthracenedione compound in culture medium and add to the respective wells. Include vehicle-only controls.

-

Incubation: Incubate the plates for a period of 24 to 72 hours at 37°C in a humidified incubator with 5% CO₂.

-

MTT Addition: Add MTT solution to each well to a final concentration of 0.5 mg/mL and incubate for 2-4 hours. During this time, viable cells will reduce the yellow MTT to purple formazan crystals.

-

Solubilization: Carefully remove the medium and add a solubilizing agent, such as dimethyl sulfoxide (DMSO), to each well to dissolve the formazan crystals.

-

Absorbance Measurement: Measure the absorbance of each well at a wavelength of approximately 570 nm using a microplate reader.

-

Data Analysis: Plot the percentage of cell viability against the drug concentration and determine the IC50 value (the concentration of drug that inhibits cell growth by 50%).

Topoisomerase II-Mediated DNA Cleavage Assay

This assay is used to determine the ability of a compound to stabilize the topoisomerase II-DNA cleavable complex, leading to an increase in linear DNA from a supercoiled plasmid substrate.

Workflow:

Caption: Workflow for a topoisomerase II DNA cleavage assay.

Detailed Methodology:

-

Reaction Setup: In a microcentrifuge tube, combine supercoiled plasmid DNA (e.g., pBR322), topoisomerase II assay buffer, and ATP[7][22].

-

Compound Addition: Add the anthracenedione compound at various concentrations to the reaction tubes. Include a no-drug control.

-

Enzyme Addition: Add purified human topoisomerase IIα or IIβ to initiate the reaction[7][22].

-

Incubation: Incubate the reaction mixture at 37°C for a specified time (e.g., 30 minutes)[23].

-

Reaction Termination: Stop the reaction by adding sodium dodecyl sulfate (SDS) and then digest the protein by adding proteinase K and incubating further[7][23].

-

Gel Electrophoresis: Add loading buffer to the samples and separate the DNA forms (supercoiled, nicked, and linear) by agarose gel electrophoresis[7][22].

-

Visualization: Stain the gel with a DNA-intercalating dye such as ethidium bromide and visualize the DNA bands under UV light[7].

-

Analysis: Quantify the amount of linear DNA in each lane. An increase in the amount of linear DNA in the presence of the drug indicates stabilization of the cleavable complex.

DNA Intercalation Assay (Viscometry)

This assay measures the increase in the viscosity of a DNA solution upon the addition of an intercalating agent. Intercalation lengthens the DNA molecule, which in turn increases the viscosity of the solution.

Workflow:

Caption: Workflow for a DNA intercalation viscosity assay.

Detailed Methodology:

-

DNA Preparation: Prepare a solution of sonicated, linear DNA (e.g., calf thymus DNA) of a known concentration in a suitable buffer[24][25].

-

Initial Measurement: Measure the flow time of the DNA solution and the buffer alone in a calibrated viscometer at a constant temperature[1][24].

-

Titration: Add small aliquots of a concentrated solution of the anthracenedione to the DNA solution in the viscometer, allowing for mixing and temperature equilibration after each addition[24].

-

Flow Time Measurement: Measure the flow time of the solution after each addition of the compound[24].

-

Calculation: Calculate the relative viscosity (η/η₀) at each drug concentration, where η is the viscosity of the DNA-drug solution and η₀ is the viscosity of the DNA solution alone.

-

Data Analysis: Plot the relative viscosity as a function of the molar ratio of the drug to DNA base pairs. A significant increase in relative viscosity is indicative of DNA intercalation[25].

Conclusion

The anthracenedione class of compounds, exemplified by Mitoxantrone, are potent anticancer agents with a well-defined mechanism of action centered on DNA intercalation and topoisomerase II poisoning. This dual activity leads to the generation of cytotoxic DNA double-strand breaks, which in turn activate the DNA damage response and apoptotic signaling pathways. The experimental protocols detailed in this guide provide a framework for the in-depth investigation of the biochemical and molecular pharmacology of these and other similar compounds. Further research into the nuances of their interactions with cellular machinery will continue to inform the development of more effective and less toxic cancer chemotherapeutics.

References

- 1. Development of mitoxantrone - PubMed [pubmed.ncbi.nlm.nih.gov]

- 2. pfizermedical.com [pfizermedical.com]

- 3. Drug: Mitoxantrone - Cancerrxgene - Genomics of Drug Sensitivity in Cancer [cancerrxgene.org]

- 4. rupress.org [rupress.org]

- 5. researchgate.net [researchgate.net]

- 6. medchemexpress.com [medchemexpress.com]

- 7. Cleavage of Plasmid DNA by Eukaryotic Topoisomerase II - PMC [pmc.ncbi.nlm.nih.gov]

- 8. researchgate.net [researchgate.net]

- 9. Lack of involvement of reactive oxygen in the cytotoxicity of mitoxantrone, CI941 and ametantrone in MCF-7 cells: comparison with doxorubicin - PubMed [pubmed.ncbi.nlm.nih.gov]

- 10. Pixantrone demonstrates significant in vitro activity against multiple myeloma and plasma cell leukemia - PMC [pmc.ncbi.nlm.nih.gov]

- 11. p53 mediates DNA damaging drug-induced apoptosis through a caspase-9-dependent pathway in SH-SY5Y neuroblastoma cells - PubMed [pubmed.ncbi.nlm.nih.gov]

- 12. researchgate.net [researchgate.net]

- 13. P53 enhances apoptosis induced by doxorubicin only under conditions of severe DNA damage - PMC [pmc.ncbi.nlm.nih.gov]

- 14. Pharmacokinetic and pharmacodynamic studies with mitoxantrone in the treatment of patients with nasopharyngeal carcinoma - PubMed [pubmed.ncbi.nlm.nih.gov]

- 15. globalrph.com [globalrph.com]

- 16. oncotarget.com [oncotarget.com]

- 17. researchgate.net [researchgate.net]

- 18. watermark02.silverchair.com [watermark02.silverchair.com]

- 19. aacrjournals.org [aacrjournals.org]

- 20. abeomics.com [abeomics.com]

- 21. Cellular Mechanisms Controlling Caspase Activation and Function - PMC [pmc.ncbi.nlm.nih.gov]

- 22. Topoisomerase Assays - PMC [pmc.ncbi.nlm.nih.gov]

- 23. topogen.com [topogen.com]

- 24. deepblue.lib.umich.edu [deepblue.lib.umich.edu]

- 25. biochemistry - How to analytically quantify a chemical's potential to intercalate DNA? - Chemistry Stack Exchange [chemistry.stackexchange.com]

Ledoxantrone: A Technical Guide to its Immunomodulatory Potential

For Researchers, Scientists, and Drug Development Professionals

Disclaimer: Scientific literature with specific data on the immunomodulatory properties of ledoxantrone is limited. This guide leverages available information on mitoxantrone, a closely related anthracenedione, as a predictive model for the potential immunomodulatory effects of this compound. All data and mechanisms described herein are based on studies of mitoxantrone and should be considered representative of the drug class, pending specific investigation into this compound.

Executive Summary

This compound, an anthracenedione derivative, is structurally similar to the well-characterized antineoplastic and immunomodulatory agent, mitoxantrone. While primarily investigated for its cytotoxic properties, the immunomodulatory potential of this class of compounds is significant. This document provides an in-depth technical overview of the core immunomodulatory mechanisms of anthracenediones, using mitoxantrone as the primary exemplar. It is intended to guide researchers and drug development professionals in exploring the potential of this compound as a modulator of the immune response in various therapeutic contexts, including oncology and autoimmune diseases. The core immunomodulatory activities include the suppression of key immune cell populations, alteration of cytokine profiles, and interference with critical signaling pathways that govern immune cell function.

Core Mechanism of Action

The primary mechanism of action for anthracenediones like mitoxantrone, and presumably this compound, involves interference with DNA replication and function. This is achieved through two main processes:

-

DNA Intercalation: The planar aromatic ring structure of the molecule inserts itself between the base pairs of the DNA double helix. This disrupts the normal helical structure, interfering with the processes of transcription and replication.[1][2]

-

Topoisomerase II Inhibition: These agents are potent inhibitors of topoisomerase II, an enzyme crucial for resolving DNA tangles and supercoils during replication and transcription.[1][2][3] By stabilizing the enzyme-DNA complex, the drug leads to the accumulation of double-strand breaks in the DNA, ultimately triggering apoptotic cell death.[1][3]

These cytotoxic effects are particularly pronounced in rapidly proliferating cells, including activated immune cells, which forms the basis of their immunomodulatory activity.

Effects on Immune Cell Populations

Anthracenediones exhibit a broad-spectrum suppressive effect on various immune cell populations. The available data for mitoxantrone indicates a significant impact on both the adaptive and innate immune systems.

T-Lymphocytes

Mitoxantrone has been shown to inhibit the proliferation of T-cells.[2] Studies in multiple sclerosis patients treated with mitoxantrone have demonstrated a significant increase in the proportion of CD8+ T-cells over a nine-month period.[4] Furthermore, it has been observed that mitoxantrone can induce cell death in CD8-positive T cells.[5] In some patient cohorts, an enrichment of immunomodulatory CD8(low) T-cells has been noted.[6]

B-Lymphocytes

The B-cell population is particularly sensitive to the effects of mitoxantrone.[7] In vitro studies have demonstrated that mitoxantrone inhibits B-cell proliferation.[2] Clinical data from multiple sclerosis patients show that mitoxantrone treatment leads to a persistent suppression of B-cells.[6] Specifically, a study on the effects of pixantrone, an analog of mitoxantrone, showed a 95% reduction in CD19+ cells at month 3 of treatment.[8] Mitoxantrone-induced cell death is preferentially seen in CD19-positive B-cells.[5]

Macrophages

Mitoxantrone suppresses macrophage proliferation and can inhibit macrophage-mediated myelin degradation.[9] This suggests a potential role in modulating macrophage activity in inflammatory and autoimmune conditions.

Natural Killer (NK) Cells

Long-term treatment with mitoxantrone has been shown to promote the enrichment and maturation of Natural Killer (NK) cells.[6] This effect was particularly noted in patients who showed a clinical response to the treatment, suggesting that NK cell modulation may be a key component of the therapeutic benefit in some diseases.[6]

Impact on Cytokine Production

The immunomodulatory effects of anthracenediones extend to the regulation of cytokine secretion. The available data for mitoxantrone suggests a complex pattern of cytokine modulation that can vary depending on the patient population and the duration of treatment.

| Cytokine | Effect | Context |

| Pro-inflammatory Cytokines | ||

| TNF-α | Inhibition of secretion | In vitro studies[2][10] |

| IFN-γ | Inhibition of secretion | In vitro studies[2] |

| IL-2 | Inhibition of secretion | In vitro studies[2] |